molecular formula C19H12N4O5 B11105066 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11105066
M. Wt: 376.3 g/mol
InChI Key: XUWIIYMNDKYKMU-UHFFFAOYSA-N
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Description

N-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE is a complex organic compound that features both pyrimidine and isoindoline moieties. This compound is of significant interest due to its polyfunctional nature, allowing it to participate in various chemical reactions. Additionally, its structure suggests potential pharmacological properties, making it a subject of research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE involves multiple steps. One common method starts with the regioselective alkylation of 4-methyluracil with ethyl bromoacetate to form an ester. This ester is then treated with hydrazine hydrate to yield a hydrazide. Subsequent reactions with carbon disulfide in the presence of potassium hydroxide produce an oxadiazole intermediate. This intermediate undergoes further reactions with various electrophiles to form the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The reactions are optimized for yield and purity, often employing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, and various electrophiles such as ethyl bromoacetate and chloroacetonitrile. Reaction conditions typically involve the use of solvents like ethanol and bases like triethylamine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with ethyl bromoacetate can yield S-alkylated derivatives, while reactions with ω-bromoacetophenone can produce triazolothiadiazines .

Scientific Research Applications

N-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its potential pharmacological properties make it a candidate for drug development.

    Medicine: Research is ongoing to explore its efficacy in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-methylbenzenesulfonamide
  • N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide

Uniqueness

N-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE is unique due to its combination of pyrimidine and isoindoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H12N4O5

Molecular Weight

376.3 g/mol

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxo-2-phenylisoindole-5-carboxamide

InChI

InChI=1S/C19H12N4O5/c24-15(21-14-9-20-19(28)22-16(14)25)10-6-7-12-13(8-10)18(27)23(17(12)26)11-4-2-1-3-5-11/h1-9H,(H,21,24)(H2,20,22,25,28)

InChI Key

XUWIIYMNDKYKMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CNC(=O)NC4=O

Origin of Product

United States

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